molecular formula C6H10ClN3S B8764484 N1-((2-chlorothiazol-5-yl)methyl)ethane-1,2-diamine

N1-((2-chlorothiazol-5-yl)methyl)ethane-1,2-diamine

Cat. No.: B8764484
M. Wt: 191.68 g/mol
InChI Key: BSWNQFPLXGXPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((2-chlorothiazol-5-yl)methyl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C6H10ClN3S and its molecular weight is 191.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H10ClN3S

Molecular Weight

191.68 g/mol

IUPAC Name

N'-[(2-chloro-1,3-thiazol-5-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C6H10ClN3S/c7-6-10-4-5(11-6)3-9-2-1-8/h4,9H,1-3,8H2

InChI Key

BSWNQFPLXGXPOL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Cl)CNCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 0.03 mol of potassium carbonate and 10 ml (0.15 mol) of ethylenediamine in a 50 ml of flask placed in an ice bath, 0.03 mol of 2-chloro-5-(chloromethyl)thiazole dissolved in 15 ml of acetonitrile was added dropwise and slowly. After addition, the ice bath was removed and then the mixture was stirred for 8 hours at room temperature. After the reaction was stopped, a large amount of water was added to dissolve potassium carbonate and ethylenediamine, and the mixture was extracted with dichlormethane. The lower organic phase was collected, dried, and evaporated to dryness. The obtained product was yellow oily liquid in 70% yield.
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

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